molecular formula C9H8F3NO2 B2612024 (2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid CAS No. 2248174-20-9

(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid

Cat. No.: B2612024
CAS No.: 2248174-20-9
M. Wt: 219.163
InChI Key: KUOJSJLDWJSHRE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trichloromethyl-pyridine, where chlorine atoms are replaced by fluorine atoms through a fluorination reaction . Another approach involves assembling the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound often relies on large-scale fluorination processes, which can be achieved through direct fluorination or using fluorinating agents. The choice of method depends on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid is unique due to the combination of the trifluoromethyl group, pyridine ring, and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2R)-2-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5(8(14)15)6-4-13-3-2-7(6)9(10,11)12/h2-5H,1H3,(H,14,15)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOJSJLDWJSHRE-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CN=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CN=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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